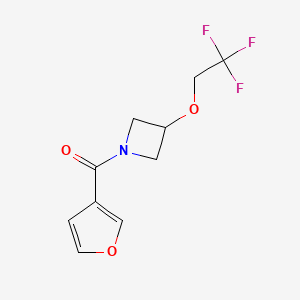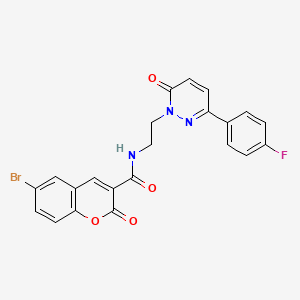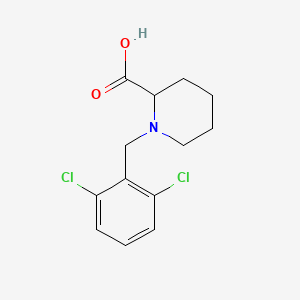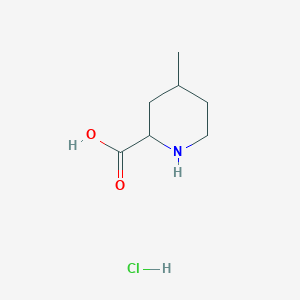![molecular formula C21H20N2OS B2832272 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime CAS No. 338960-62-6](/img/structure/B2832272.png)
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime
カタログ番号 B2832272
CAS番号:
338960-62-6
分子量: 348.46
InChIキー: RBSDYRFPTJOGSC-OEAKJJBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime is a chemical compound with the molecular formula C21H19NOS. This compound is a derivative of nicotinaldehyde and has been studied extensively for its potential applications in scientific research. In
科学的研究の応用
Structural Insights and Inhibitory Potential
- Structural Characterization for Inhibitory Applications : Research on various sulfanyl-containing compounds, like dihydropyrimidine derivatives, highlights their structural characterization and potential as enzyme inhibitors, such as dihydrofolate reductase (DHFR) inhibitors. These findings point towards the possibility of designing targeted therapeutic agents based on the structural attributes of sulfanyl compounds (Al-Wahaibi et al., 2021).
Catalytic and Environmental Applications
- Oxidative Desulfurization : Sulfanyl compounds have been studied for their role in oxidative desulfurization processes, indicating their utility in environmental applications to remove sulfur from diesel fuels, showcasing their potential in improving fuel quality and reducing emissions (Caero et al., 2005).
Antioxidant Activity Analysis
- Antioxidant Activity Evaluation : Studies on methods to determine antioxidant activity of compounds highlight the importance of sulfanyl groups in contributing to antioxidant properties, suggesting potential research applications in food science, medicine, and material science to mitigate oxidative stress (Munteanu & Apetrei, 2021).
Nanozyme Development
- Bimetallic Sulfide Nanozymes : Research on bimetallic sulfide nanoparticles, including those with sulfanyl groups, has demonstrated their peroxidase-like activity and specificity, indicating potential applications in biosensing, diagnostics, and therapeutic interventions (Lian et al., 2021).
特性
IUPAC Name |
(E)-N-[(4-methylphenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-3-7-18(8-4-16)15-24-23-14-19-9-12-21(22-13-19)25-20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDYRFPTJOGSC-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![3-(3-methylthiophen-2-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2832191.png)


![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)


![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)




![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)
